Pentachlorophenyl dichloroacetate

Beschreibung

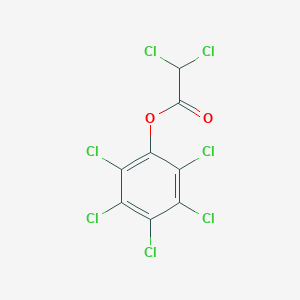

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDLTRKFSGKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339729 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-69-8 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentachlorophenyl Dichloroacetate

Established Laboratory-Scale Synthesis Techniques for Pentachlorophenyl Dichloroacetate (B87207)

The conventional laboratory synthesis of pentachlorophenyl dichloroacetate primarily relies on well-established esterification reactions. These methods are characterized by their procedural simplicity and adaptability to standard laboratory settings.

Esterification Protocols

Two main esterification pathways are commonly employed for the synthesis of this compound. The first involves the direct esterification of pentachlorophenol (B1679276) with dichloroacetic acid. This reaction is typically performed under anhydrous conditions to favor the formation of the ester product by removing water as it is formed.

A more frequently utilized method involves the reaction of a dichloroacetic acid derivative, such as dichloroacetyl chloride, with pentachlorophenol. This approach often proceeds with higher yields and under milder conditions. The reaction is conducted in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrogen chloride gas produced during the reaction, driving the equilibrium towards the product. An analogous method for the preparation of active esters, such as pentafluorophenyl esters, involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and the phenol (B47542).

Table 1: Comparison of Laboratory-Scale Esterification Protocols for Aryl Esters

| Method | Reactants | Reagents/Conditions | Advantages |

| Direct Esterification | Pentachlorophenol, Dichloroacetic Acid | Anhydrous conditions, Acid catalyst (optional) | Simple, one-step process |

| Acyl Chloride Method | Pentachlorophenol, Dichloroacetyl Chloride | Base (e.g., pyridine, triethylamine) | Higher yields, milder conditions |

| DCC Coupling | Dichloroacetic Acid, Pentachlorophenol | Dicyclohexylcarbodiimide (DCC) | Forms active esters, good for sensitive substrates |

Pentachlorophenylation Reactions with Functionalized Substrates (e.g., N-Protected Amino Acids)

This compound serves as an important reagent in the synthesis of other molecules, particularly in peptide chemistry. It is utilized in the pentachlorophenylation of N-protected amino acids to form pentachlorophenyl active esters. mdpi.comnih.gov These active esters are valuable intermediates in peptide synthesis due to the electron-withdrawing nature of the pentachlorophenyl group, which makes the ester highly reactive towards nucleophilic attack by the amino group of another amino acid.

The reaction involves an ester-exchange process where the trialkylammonium salt of an N-protected amino acid reacts with this compound. This method has been reported to produce the desired pentachlorophenyl active esters of acylamino acids in excellent yields and with satisfactory purity. jst.go.jp Some peptide derivatives have also been synthesized directly using this reagent, demonstrating its utility in forming peptide bonds efficiently. jst.go.jp

Advanced Synthetic Approaches to this compound and Analogues

In recent years, there has been a growing emphasis on the development of more efficient and environmentally benign synthetic methods. This has led to the exploration of catalytic and sustainable strategies for the synthesis of esters, including aryl esters like this compound.

Catalytic Strategies in this compound Synthesis

While specific catalytic systems for the synthesis of this compound are not extensively documented, general catalytic methods for esterification offer promising avenues. Various catalysts have been shown to be effective in the acylation of phenols and the esterification of carboxylic acids. These include:

4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst for acylation reactions.

Phosphoric Acid: An inexpensive and safe Brønsted acid catalyst for the acylation of alcohols.

Vanadyl Triflate: A Lewis acid catalyst that can facilitate nucleophilic acyl substitution.

Metal-Supported Catalysts: For instance, zinc-loaded on montmorillonite (B579905) K-10 clay has been used for the deprotection of phenolic esters, indicating the potential for metal-supported catalysts in related esterification reactions. jetir.org

Bimetallic Oxide Clusters: Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been developed as highly efficient catalysts for the cross-dehydrogenative coupling of arenes and carboxylic acids to form aryl esters, using molecular oxygen as a green oxidant. labmanager.combritishwaterfilter.com

Table 2: Overview of Potential Catalysts for Aryl Ester Synthesis

| Catalyst | Catalyst Type | Applicable Reaction | Key Features |

| DMAP | Nucleophilic | Acylation | Highly efficient, used in small amounts |

| Phosphoric Acid | Brønsted Acid | Acylation | Inexpensive, safe |

| Vanadyl Triflate | Lewis Acid | Acylation | High yields, chemoselective |

| Zn-K10 | Heterogeneous | Ester Cleavage | Recyclable, solvent-free conditions |

| RhRu Bimetallic Oxides | Heterogeneous | C-H Activation/Esterification | Uses O₂ as oxidant, green |

Sustainable Synthesis Methodologies for this compound

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound and its analogues, several sustainable strategies can be envisioned:

Biocatalysis: The use of enzymes, particularly lipases, for the synthesis of phenolic esters is a well-established green method. mdpi.commdpi.comnih.govresearchgate.net These reactions are typically carried out under mild conditions in aqueous or solvent-free systems, offering high selectivity and reducing the generation of hazardous waste. mdpi.comnih.gov Lipases can catalyze the esterification of phenolic compounds with high conversion rates. mdpi.comresearchgate.net

Natural Catalysts: The use of readily available and biodegradable natural catalysts, such as lemon juice, has been explored for the synthesis of other heterocyclic compounds and represents a novel green approach. frontiersin.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique can reduce energy consumption and minimize the formation of byproducts.

Solvent-Free Conditions: Conducting reactions without a solvent, or in a recyclable solvent, is a cornerstone of green chemistry. This approach reduces the environmental burden associated with solvent production, use, and disposal. The thermal, solvent-free synthesis of phenolic esters has been demonstrated to be an effective and environmentally friendly method. jetir.org

The application of these sustainable methodologies to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.

Advanced Analytical Techniques for Pentachlorophenyl Dichloroacetate Characterization

Spectroscopic Characterization of Pentachlorophenyl Dichloroacetate (B87207)

Spectroscopic techniques are indispensable for the elucidation of the chemical structure of pentachlorophenyl dichloroacetate. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, revealing the arrangement of its atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For the dichloroacetate moiety, the single proton on the α-carbon (CHCl2) is expected to show a characteristic chemical shift in the ¹H NMR spectrum. For a similar compound, ethyl dichloroacetate, the proton of the CHCl2 group appears as a singlet, indicating no adjacent protons to couple with. chemicalbook.com In this compound, this proton would likely appear as a singlet in a region typical for protons attached to a carbon bearing two chlorine atoms and an ester oxygen.

In the ¹³C NMR spectrum, one would expect to see distinct signals for the carbonyl carbon of the ester group, the α-carbon of the dichloroacetate group, and the carbons of the pentachlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the presence of the five chlorine substituents and the ester linkage. For comparison, in trichloroacetic acid pentachlorophenyl ester, the carbons of the pentachlorophenyl ring show distinct signals in the ¹³C NMR spectrum. chemicalbook.com

A complete structural assignment can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons. researchgate.netbas.bg

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | δ 6.0-7.0 | Singlet | Chemical shift for the CHCl₂ proton. The exact shift is influenced by the solvent and electronic environment. |

| ¹³C | δ 160-170 | - | Carbonyl carbon (C=O) of the ester group. |

| ¹³C | δ 60-70 | - | α-carbon of the dichloroacetate group (CHCl₂). |

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. youtube.com

An FTIR spectrum of this compound, recorded as a KBr wafer, is available and shows characteristic absorption bands. nih.gov The most prominent peaks correspond to the stretching vibrations of the carbonyl group (C=O) of the ester, the C-O stretching of the ester linkage, and the C-Cl stretching vibrations from both the pentachlorophenyl ring and the dichloroacetate moiety.

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1780 | C=O Stretch | Ester Carbonyl |

| ~1200 | C-O Stretch | Ester Linkage |

Source: Adapted from PubChem CID 558110. nih.gov

Raman spectroscopy, being complementary to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. youtube.com It would be expected to provide strong signals for the symmetric stretching vibrations of the pentachlorophenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. eurl-pesticides.eu The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. researchgate.net The pentachlorophenyl group in this compound contains π-electrons in the aromatic ring and non-bonding electrons on the chlorine and oxygen atoms, making it a chromophore that absorbs in the UV region. washington.edu

The expected electronic transitions for this molecule are π → π* and n → π. The π → π transitions, involving the excitation of electrons from the aromatic π system to anti-bonding π* orbitals, are typically intense. The n → π* transitions, involving the promotion of non-bonding electrons (from oxygen or chlorine) to anti-bonding π* orbitals, are generally weaker. rsc.org The presence of the highly chlorinated ring is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted phenyl acetate (B1210297).

While specific experimental UV-Vis data for this compound is scarce, studies on similar chlorinated phenols, such as pentachlorophenol (B1679276), show characteristic absorption spectra. researchgate.net

Mass Spectrometry for High-Resolution Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. researchgate.net

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography-high-resolution mass spectrometry (GC-HRMS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com this compound, being a relatively volatile compound, is amenable to GC analysis. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. While a predicted GC-MS spectrum for the related compound pentachlorophenol is available, specific experimental HRMS data for this compound is not widely published.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are versatile techniques for the analysis of a wide range of compounds, including those that are not suitable for GC analysis. For this compound, LC-MS would likely involve reversed-phase chromatography.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl dichloroacetate |

| Trichloroacetic acid pentachlorophenyl ester |

| Pentachlorophenol |

Chromatographic Separations for Purity and Quantitative Analysis of this compound

The purity and quantitative determination of this compound rely on high-resolution separation techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for the analysis of this and structurally related chlorinated compounds. The development of robust and sensitive analytical methods is critical for ensuring the quality and characterizing the properties of this compound.

Gas Chromatography (GC) Method Development

Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile chlorinated organic compounds like this compound. The presence of five chlorine atoms on the phenyl ring and two on the acetyl group makes the molecule amenable to highly sensitive detection by an electron capture detector (ECD). Method development focuses on optimizing the separation of the target analyte from potential impurities and achieving the desired sensitivity.

Research into the GC analysis of related compounds, such as pentachlorophenol (PCP) and other chlorinated esters, provides a strong foundation for developing a method for this compound. nih.govusgs.govcabidigitallibrary.org Often, for compounds like PCP, a derivatization step to form an ester or ether is required to improve volatility and chromatographic performance. nih.govcabidigitallibrary.orgrsc.org Since this compound is already an ester, it can be analyzed directly.

The development of a GC method would involve the careful selection of a capillary column, optimization of the temperature program, and selection of an appropriate detector. Non-polar or medium-polarity columns are often employed for the separation of chlorinated hydrocarbons. nih.govmdpi.com

Key Considerations for GC Method Development:

Column Selection: A fused-silica capillary column with a stationary phase such as 5% phenyl-methylpolysiloxane is a common choice, offering good resolution for a wide range of semi-volatile organic compounds. nih.gov

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation. Similarly, the detector temperature is set to prevent condensation and ensure optimal response.

Temperature Program: A gradient temperature program is typically employed to ensure the elution of the analyte as a sharp peak while also allowing for the separation of any less volatile impurities.

Carrier Gas: Helium or hydrogen are common carrier gases, with flow rates optimized for the best separation efficiency. researchgate.net

Detector: An electron capture detector (ECD) is highly selective and sensitive for halogenated compounds, making it ideal for the trace analysis of this compound. usgs.gov For structural confirmation, a mass spectrometer (MS) can be used as the detector. researchgate.net

Below is a table outlining a potential set of starting parameters for the GC analysis of this compound, based on methods for similar compounds.

Table 1: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) | ECD provides high sensitivity to chlorinated compounds. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard, versatile column for semi-volatile organic compounds, providing good resolution. mdpi.com |

| Injector | Split/Splitless | Allows for a range of injection volumes and concentrations. |

| Injector Temp. | 250 °C | Ensures efficient vaporization without thermal decomposition. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. researchgate.net |

| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) | A typical starting gradient to separate compounds with varying volatilities. |

| Detector Temp. | 300 °C | Prevents condensation of the analyte in the detector. |

| Injection Volume | 1 µL | A standard injection volume for capillary GC. |

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography offers a complementary approach to GC for the analysis of this compound. HPLC is particularly useful for less volatile impurities or when thermal degradation is a concern. The development of an HPLC method typically involves reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

The analysis of related compounds like pentachlorophenol and other aromatic esters by HPLC often utilizes a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govprimescholars.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light.

Key Considerations for HPLC Method Development:

Column Selection: A C18 (ODS) column is the most common choice for reversed-phase HPLC and is suitable for a wide range of non-polar to moderately polar analytes. nih.gov

Mobile Phase: A gradient elution using a mixture of water and acetonitrile or methanol allows for the effective separation of compounds with different polarities. The addition of a small amount of acid, like acetic acid, can sometimes improve peak shape for acidic or phenolic compounds, though this may be less critical for the ester.

Flow Rate: The flow rate is optimized to achieve a balance between analysis time and separation efficiency.

Detector: A UV detector set at a wavelength where the analyte exhibits strong absorbance is a common choice. For higher selectivity and structural information, a mass spectrometer can be used as the detector (LC-MS). nih.gov

The following table presents a potential set of starting conditions for an HPLC method for this compound.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | A standard and robust setup for the analysis of aromatic compounds. |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | A widely used reversed-phase column providing good resolution and efficiency. nih.gov |

| Mobile Phase A | Water | The aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | 50% B to 100% B over 10 minutes, hold at 100% B for 5 minutes | A gradient elution is effective for separating components with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | A standard injection volume for HPLC. |

Mechanistic Investigations of Pentachlorophenyl Dichloroacetate Reactivity

Chemical Transformation Pathways of Pentachlorophenyl Dichloroacetate (B87207)

The reactivity of pentachlorophenyl dichloroacetate is primarily dictated by its two key functional components: the pentachlorophenyl ester group and the dichloroacetate moiety. The chemical transformation of this compound can proceed through several pathways, including hydrolysis, photochemical reactions, and redox processes.

Hydrolytic Degradation Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the bond by water. This process is a fundamental degradation pathway for many ester-containing compounds in aqueous environments. The hydrolysis of this compound is expected to yield pentachlorophenol (B1679276) (PCP) and dichloroacetic acid (DCA) as the primary products.

The rate and mechanism of hydrolysis can be influenced by pH. Under neutral to alkaline conditions, the hydrolysis is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The presence of two electron-withdrawing chlorine atoms on the acetyl group and a highly electronegative pentachlorophenyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, likely accelerating the rate of hydrolysis compared to non-chlorinated analogues.

Conversely, under acidic conditions, the reaction can be catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. The stability of the resulting pentachlorophenate anion, a good leaving group, would further facilitate the hydrolytic cleavage. Studies on the hydrolysis of similar compounds, such as dichloroacetamide herbicide safeners, have demonstrated that the dichloroacetyl group can undergo cleavage under both acidic and basic conditions.

The hydrolytic stability of esters is also influenced by steric factors. For instance, research on polyol esters has shown that substitution on the alpha-carbon of the acid component can slow down hydrolysis. purdue.edu However, in the case of this compound, such steric hindrance is minimal.

| Reaction Type | Reactants | Primary Products | Influencing Factors |

| Hydrolysis | This compound, Water | Pentachlorophenol, Dichloroacetic acid | pH, Temperature |

This table is generated based on established principles of ester hydrolysis and findings from related compounds.

Photochemical Reaction Pathways (e.g., Photooxidation, Photodechlorination)

Photochemical reactions, driven by the absorption of light, represent another significant transformation pathway for this compound. These reactions can lead to both oxidation and dechlorination of the molecule. The aromatic pentachlorophenyl ring is a chromophore that can absorb UV radiation, initiating photochemical processes.

Direct photolysis may occur, where the absorbed light energy is sufficient to break chemical bonds within the molecule. This can lead to the cleavage of the ester linkage or the carbon-chlorine bonds on the aromatic ring. Studies on the photolysis of 2,4-dichlorophenol (B122985) (2,4-DCP) have shown that direct photolysis can occur through the nucleophilic displacement of chlorine. nih.gov

Indirect photolysis involves the interaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals (•OH). These highly reactive radicals can be formed in the environment from substances like nitrates and dissolved organic matter. Hydroxyl radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring cleavage. They can also abstract hydrogen atoms or add to the double bonds of the aromatic ring, initiating a cascade of oxidative degradation reactions. The photochemical degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is known to proceed through such radical-mediated pathways. mdpi.com

Photodechlorination is a key photochemical pathway for chlorinated aromatic compounds. This process involves the removal of chlorine atoms from the pentachlorophenyl ring, which can occur through reductive dechlorination. This can lead to the formation of less chlorinated phenols, which may be more susceptible to further degradation.

| Photochemical Pathway | Description | Potential Products |

| Photooxidation | Reaction with photochemically generated reactive oxygen species (e.g., •OH). | Hydroxylated intermediates, Ring-cleavage products (e.g., smaller organic acids) |

| Photodechlorination | Removal of chlorine atoms from the pentachlorophenyl ring. | Tetrachlorophenols, Trichlorophenols, and other less chlorinated phenols |

This table is generated based on photochemical principles and studies of related chlorinated aromatic compounds.

Redox Chemistry and Electron Transfer Processes

The redox chemistry of this compound is primarily associated with the reductive dechlorination of the pentachlorophenyl group. In environments with reducing conditions, electron transfer to the molecule can lead to the sequential removal of chlorine atoms. This process is a significant pathway for the natural attenuation of many chlorinated organic pollutants.

Abiotic reductive dechlorination can be mediated by naturally occurring minerals, such as iron sulfides and magnetite. microbe.comprovectusenvironmental.com These minerals can act as electron donors, transferring electrons to the chlorinated aromatic ring and facilitating the cleavage of the carbon-chlorine bond. Studies on other chlorinated hydrocarbons have shown that these abiotic processes can be a primary attenuation mechanism. microbe.comnih.gov

The presence of the dichloroacetate group may also influence the redox chemistry of the molecule. While the primary site of reduction is expected to be the highly chlorinated aromatic ring, the possibility of reactions involving the dichloroacetyl moiety cannot be excluded under certain conditions. Research on the reductive degradation of chlorinated organophosphate esters using nanoscale zerovalent iron has demonstrated the effectiveness of such engineered systems in dechlorinating complex chlorinated molecules. nih.gov

Catalytic Reactions Involving this compound

Catalysis offers a means to enhance the rate and efficiency of the degradation of persistent organic pollutants like this compound. Both homogeneous and heterogeneous catalytic systems have been explored for the degradation of related compounds.

Homogeneous Catalysis Studies

There is limited specific research available on the homogeneous catalytic degradation of this compound. In principle, homogeneous catalysts, which exist in the same phase as the reactants, could be employed to promote the hydrolysis or reduction of the molecule. For instance, acid or base catalysis can be considered a form of homogeneous catalysis for hydrolysis. Transition metal complexes in solution could also potentially catalyze the reductive dechlorination of the pentachlorophenyl group. However, a significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture after treatment.

Heterogeneous Catalysis and Surface Reaction Mechanisms (e.g., Photocatalysis, Nanoparticle-Mediated Reactions)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a more practical approach for environmental applications. This area has been more extensively studied for related chlorinated compounds.

Photocatalysis: This advanced oxidation process utilizes semiconductor materials, such as titanium dioxide (TiO2) and silver halides (Ag/AgX), as photocatalysts. nih.govoaepublish.com When irradiated with light of sufficient energy, the semiconductor generates electron-hole pairs. The photogenerated holes are powerful oxidizing agents that can react with water or hydroxide ions to produce highly reactive hydroxyl radicals. These radicals can then non-selectively attack and degrade organic molecules like this compound. The photogenerated electrons can be transferred to adsorbed oxygen molecules, forming superoxide (B77818) radical anions, which can also contribute to the degradation process. The photocatalytic degradation of pentachlorophenol (PCP) and 2,4-DCP has been shown to be effective using these types of catalysts. nih.govnih.govresearchgate.net The reaction typically follows pseudo-first-order kinetics and can lead to the complete mineralization of the organic compound to carbon dioxide, water, and inorganic halides.

Nanoparticle-Mediated Reactions: The use of nanoscale materials has shown great promise for the degradation of chlorinated pollutants. Nanoscale zerovalent iron (nZVI) is a particularly effective reducing agent due to its high surface area and reactivity. nih.gov When in contact with this compound, nZVI can act as an electron donor, promoting the reductive dechlorination of the pentachlorophenyl ring. The reaction occurs on the surface of the nanoparticles, where the chlorinated molecule is adsorbed.

| Catalytic System | Catalyst Example | Mechanism | Potential Advantages |

| Heterogeneous Photocatalysis | Titanium dioxide (TiO2), Silver halides (Ag/AgX) | Generation of reactive oxygen species (e.g., •OH) upon irradiation. | Can lead to complete mineralization; Catalyst is easily separable. |

| Nanoparticle-Mediated Reduction | Nanoscale zerovalent iron (nZVI) | Electron transfer from the nanoparticle surface leading to reductive dechlorination. | High reactivity and surface area; Effective for dechlorination. |

This table summarizes findings from studies on the catalytic degradation of related chlorinated compounds.

Kinetic and Thermodynamic Parameters of this compound Reactions

The study of the kinetic and thermodynamic parameters of reactions involving this compound is crucial for understanding its reactivity and the underlying mechanisms of its transformations. These parameters provide quantitative insights into reaction rates, the influence of temperature on these rates, and the energy changes that accompany the chemical processes. Such investigations are fundamental to the broader field of physical organic chemistry and are essential for predicting the behavior of the compound under various conditions.

While extensive research on the kinetics and thermodynamics of various ester hydrolyses and nucleophilic substitution reactions is available, specific experimental data for this compound remains notably scarce in publicly accessible literature. The principles governing the reactivity of analogous compounds, such as other substituted phenyl esters, can offer a theoretical framework for predicting its behavior. However, without direct experimental investigation, a detailed quantitative analysis for this specific compound cannot be definitively presented.

The reactivity of esters like this compound is primarily centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. A common and well-studied reaction for esters is hydrolysis, which can be catalyzed by either acid or base. The general mechanism for the base-catalyzed hydrolysis (saponification) of an ester involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the pentachlorophenoxide ion.

Elucidation of Reaction Orders and Rate Constants

The rate law can be expressed as: Rate = k[this compound][Nucleophile]

Here, 'k' represents the second-order rate constant. Experimental determination of 'k' would involve monitoring the concentration of the ester or the formation of a product over time at a constant temperature. By varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each reactant can be established, and the value of the rate constant can be calculated.

Unfortunately, a review of the available scientific literature did not yield specific experimental data for the rate constants for the reactions of this compound. To illustrate the type of data that would be generated from such a study, a hypothetical data table for the hydrolysis of this compound is presented below.

Hypothetical Rate Constants for the Hydrolysis of this compound at 298 K

| Experiment | Initial [Ester] (mol/L) | Initial [OH⁻] (mol/L) | Initial Rate (mol/L·s) | Calculated k (L/mol·s) |

|---|---|---|---|---|

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ | 0.15 |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ | 0.15 |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁵ | 0.15 |

This table is for illustrative purposes only and does not represent actual experimental data.

Determination of Activation Energies and Reaction Enthalpies

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter for understanding the temperature dependence of the reaction rate. It can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

The enthalpy of reaction (ΔH) represents the change in heat content during the reaction. For many reactions, particularly in solution, the change in enthalpy is approximately equal to the change in internal energy. It can be determined experimentally using calorimetry or calculated from the activation energies of the forward and reverse reactions.

Hypothetical Activation Parameters for the Hydrolysis of this compound

| Temperature (K) | Rate Constant, k (L/mol·s) | 1/T (K⁻¹) | ln(k) |

|---|---|---|---|

| 298 | 0.15 | 0.00335 | -1.90 |

| 308 | 0.35 | 0.00325 | -1.05 |

| 318 | 0.78 | 0.00314 | -0.25 |

From a plot of this hypothetical data, the following parameters could be determined:

Activation Energy (Ea): For instance, a hypothetical value might be in the range of 50-70 kJ/mol, which would be typical for the hydrolysis of an ester.

Reaction Enthalpy (ΔH): This would require calorimetric measurements or knowledge of the activation energy for the reverse reaction.

The lack of empirical data for this compound underscores the need for further experimental research to fully characterize its reactivity. Such studies would provide valuable information for chemists working with this and related compounds.

Environmental Fate and Transformation Research of Pentachlorophenyl Dichloroacetate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For pentachlorophenyl dichloroacetate (B87207), key abiotic pathways in the environment include photolysis, hydrolysis, and advanced oxidation processes.

Aqueous Photolysis and Photodechlorination Kinetics

Aqueous photolysis, the breakdown of compounds by light in water, is a significant degradation pathway for many organic pollutants. For pentachlorophenol (B1679276) (PCP), the parent phenol (B47542) of the ester , photolysis is a known transformation process, especially in sunlit surface waters. cdc.gov The rate of photolysis is influenced by factors such as pH, with the dissociated form of PCP showing a rapid photolysis half-life of as little as 0.86 hours. epa.gov Studies on PCP have shown that photolysis can account for a 5% to 28% decline in its initial concentration, depending on sunlight conditions. nih.gov

It is reasonable to infer that the pentachlorophenyl ring of the ester would be susceptible to similar photodechlorination reactions. The ester linkage itself might also be susceptible to photolytic cleavage.

Hydrolysis and Solvolysis in Aquatic Systems

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of pentachlorophenyl dichloroacetate, the ester linkage is the primary site for hydrolysis, which would yield pentachlorophenol and dichloroacetic acid. The rate of ester hydrolysis is highly dependent on pH and temperature. rsc.orgnist.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. chemrxiv.org

Research on other phenolic esters, such as phenyl hydrogen succinate (B1194679), has shown that the rate of hydrolysis follows first-order kinetics and is influenced by the substituents on the phenyl ring. rsc.org For instance, the hydrolysis rate of p-chlorophenyl hydrogen succinate is faster than that of phenyl hydrogen succinate. rsc.org This suggests that the highly electronegative chlorine atoms on the pentachlorophenyl ring of this compound could influence its hydrolysis rate. The hydrolysis of esters is often an equilibrium reaction, and the presence of water can drive the reaction toward the formation of the carboxylic acid and alcohol. nii.ac.jp While pentachlorophenol is considered hydrolytically stable, the ester linkage in this compound is expected to undergo hydrolysis under environmental conditions. cdc.gov

Advanced Oxidation Processes (AOPs) for Degradation of Chlorinated Compounds

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These processes are considered promising for the treatment of wastewaters containing persistent organic pollutants like chlorophenols. researchgate.net

Several AOPs have been shown to be effective in degrading PCP, and by extension, could be effective for this compound. These include:

Fenton and Photo-Fenton Reactions: These processes use iron salts and hydrogen peroxide to generate hydroxyl radicals. tandfonline.com The photo-Fenton process, which uses UV light to enhance radical production, has been shown to be particularly effective for PCP degradation. nih.govhristov.com The oxidation of PCP in a photo-Fenton system can be very rapid, with more than half of the initial concentration removed within the first 15-30 minutes of reaction. hristov.com

UV/H₂O₂: The combination of ultraviolet radiation and hydrogen peroxide is a simple and effective method for generating hydroxyl radicals that can degrade chlorophenols. researchgate.net

Ozonation: Ozone (O₃), alone or in combination with UV light or catalysts, can also be used to degrade chlorophenols. researchgate.net

Permanganate (B83412) Oxidation: Potassium permanganate has been shown to effectively oxidize PCP at a neutral pH, with a relatively fast second-order rate constant of approximately 30 M⁻¹ s⁻¹. nih.gov This process can lead to the complete mineralization of PCP to chloride, water, and carbon dioxide. nih.gov

A comparative study of different AOPs for PCP degradation found that systems based on hydrogen peroxide, particularly when combined with vacuum ultraviolet (VUV) or UVC light, were among the most efficient and cost-effective. researchgate.net These findings suggest that AOPs represent a viable technology for the remediation of water contaminated with this compound.

Biotransformation and Biodegradation Research of this compound

Biotransformation and biodegradation involve the breakdown of organic compounds by living organisms, primarily microorganisms. Given the structure of this compound, insights into its biodegradation can be drawn from the well-studied metabolic pathways of pentachlorophenol and dichloroacetate.

Microbial Degradation Mechanisms (Drawing insights from Pentachlorophenol and Dichloroacetate Metabolism)

The microbial degradation of this compound would likely proceed through the initial hydrolysis of the ester bond, releasing pentachlorophenol (PCP) and dichloroacetate (DCA). Subsequently, these two compounds would be metabolized through their respective known pathways.

Under aerobic conditions, numerous bacteria and fungi have been identified that can degrade PCP. nih.gov The initial and rate-limiting step in the aerobic bacterial degradation of PCP is often the hydroxylation of the phenol ring, a reaction catalyzed by a monooxygenase enzyme. nih.gov

A well-studied example is the degradation pathway in Sphingobium chlorophenolicum. The process begins with the conversion of PCP to tetrachlorohydroquinone (B164984) (TCHQ) by the enzyme PCP 4-monooxygenase (PcpB). nih.gov This is followed by a series of reductive dechlorination steps to produce less chlorinated hydroquinones, which are then susceptible to ring cleavage. regenesis.comresearchgate.net In Rhodococcus chlorophenolicus, a membrane-bound cytochrome P450 enzyme is involved in the para-hydroxylation of PCP. nih.gov Fungi also play a role in PCP degradation through oxidation and conjugation reactions. nih.gov

Dichloroacetate (DCA) is also subject to aerobic biotransformation. In mammalian systems, the primary enzyme responsible for DCA metabolism is Glutathione (B108866) S-transferase zeta 1 (GSTZ1), which converts DCA to glyoxylate (B1226380). nih.gov This biotransformation occurs in both the cytosol and mitochondria. nih.gov While the specific enzymes in microorganisms may differ, the conversion to glyoxylate is a key step. Glyoxylate can then enter central metabolic pathways. nih.gov

The aerobic degradation of PCP can be quite rapid under favorable conditions, with reported half-lives of less than 48 hours in laboratory settings and less than 15 days in some contaminated soils. regenesis.com The rate of degradation is influenced by factors such as the presence of acclimated microbial populations and sufficient oxygen. epa.govregenesis.com

Table of Degradation Pathways and Key Enzymes:

| Compound | Degradation Pathway | Key Enzyme(s) | Organism Example |

| Pentachlorophenol (PCP) | Aerobic Hydroxylation & Reductive Dechlorination | PCP 4-monooxygenase (PcpB), Tetrachlorohydroquinone reductive dehalogenase (PcpC) | Sphingobium chlorophenolicum nih.govresearchgate.net |

| Aerobic para-hydroxylation | Cytochrome P450 | Rhodococcus chlorophenolicus nih.gov | |

| Dichloroacetate (DCA) | Aerobic Dehalogenation | Glutathione S-transferase zeta 1 (GSTZ1) | Mammalian liver cells nih.gov |

| Anaerobic Fermentation | (S)-2-haloacid dehalogenase (HAD) | "Candidatus Dichloromethanomonas elyunquensis" asm.orgosti.gov |

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, the microbial degradation of the pentachlorophenol moiety of this compound is expected to proceed through a series of reductive dechlorination steps. In this process, anaerobic microorganisms utilize the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen atoms. nih.govnih.gov This biotransformation is a critical step in the detoxification of this highly chlorinated aromatic compound.

The dechlorination of pentachlorophenol typically begins with the removal of an ortho- or para-chlorine, leading to the formation of different isomers of tetrachlorophenol (TeCP). nih.gov For instance, a methanogenic consortium has been shown to biotransform pentachlorophenol through sequential ortho dechlorinations to produce 2,3,4,5-tetrachlorophenol (B165442) and subsequently 3,4,5-trichlorophenol. nih.gov Further dechlorination steps lead to the formation of various trichlorophenols (TCPs), dichlorophenols (DCPs), and monochlorophenols (CPs), eventually resulting in phenol. nih.gov Phenol can then be mineralized to methane (B114726) and carbon dioxide by other members of the microbial consortium. nih.gov

The specific pathway and the intermediates formed can be influenced by the microbial consortium present and the environmental conditions. For example, some consortia may preferentially remove ortho-chlorines, while others may target meta- or para-positioned chlorines. nih.gov

In contrast to the reductive dechlorination of the pentachlorophenol portion, the dichloroacetate (DCA) moiety follows a different anaerobic fate. Research has shown that DCA is not typically degraded via reductive dechlorination but rather through a fermentative pathway. nih.govnih.gov An anaerobic bacterium, "Candidatus Dichloromethanomonas elyunquensis" strain RM, has been identified to ferment DCA to glyoxylate, which is then further metabolized to acetate (B1210297), hydrogen gas (H₂), and carbon dioxide (CO₂). nih.govnih.govosti.govosti.gov

Role of Specific Microbial Enzymes (e.g., Glutathione S-transferases, Hydrolases)

The initial and crucial step in the breakdown of this compound is the cleavage of the ester bond connecting the pentachlorophenol and dichloroacetate parts. This reaction is catalyzed by hydrolases , a broad class of enzymes that use water to break down chemical bonds. nih.gov The hydrolysis would release pentachlorophenol and dichloroacetate into the environment for further degradation.

Once liberated, the two molecules are acted upon by different sets of microbial enzymes:

Pentachlorophenol Degradation: The anaerobic reductive dechlorination of pentachlorophenol is mediated by enzymes known as reductive dehalogenases . These enzymes are key to the respiration of organohalide-respiring bacteria. nih.gov In aerobic degradation pathways, PCP-4-monooxygenase , a flavoprotein, initiates the breakdown by hydroxylating PCP to tetrachlorohydroquinone. nih.gov

Dichloroacetate Degradation: The metabolism of dichloroacetate involves several key enzymes. In mammals, Glutathione S-transferase zeta 1 (GSTz1) , which is also a maleylacetoacetate isomerase, is the primary enzyme responsible for converting DCA to glyoxylate. nih.govnih.gov In anaerobic bacteria like "Candidatus Dichloromethanomonas elyunquensis" strain RM, a cofactor-independent (S)-2-haloacid dehalogenase (HAD) has been identified to catalyze the conversion of DCA to glyoxylate. nih.govnih.gov This demonstrates a different enzymatic pathway for DCA degradation in anaerobic microbial systems compared to the GST-dependent pathway in aerobic organisms and mammals.

Identification and Quantification of Microbial Degradation Intermediates

The breakdown of this compound is expected to produce a series of intermediate compounds derived from both the pentachlorophenol and dichloroacetate moieties. The primary intermediates from the pentachlorophenol ring would be various lesser-chlorinated phenols.

Table 1: Potential Anaerobic Degradation Intermediates of the Pentachlorophenol Moiety

| Intermediate Compound | Abbreviation | Chlorine Atoms |

|---|---|---|

| 2,3,4,5-Tetrachlorophenol | 2,3,4,5-TeCP | 4 |

| 2,3,4,6-Tetrachlorophenol | 2,3,4,6-TeCP | 4 |

| 2,3,5,6-Tetrachlorophenol | 2,3,5,6-TeCP | 4 |

| 3,4,5-Trichlorophenol | 3,4,5-TCP | 3 |

| 2,4,6-Trichlorophenol | 2,4,6-TCP | 3 |

| 2,4,5-Trichlorophenol | 2,4,5-TCP | 3 |

| 2,3,5-Trichlorophenol | 2,3,5-TCP | 3 |

| 3,4-Dichlorophenol | 3,4-DCP | 2 |

| 3,5-Dichlorophenol | 3,5-DCP | 2 |

| 2,4-Dichlorophenol (B122985) | 2,4-DCP | 2 |

| 3-Chlorophenol | 3-CP | 1 |

| 4-Chlorophenol | 4-CP | 1 |

This table is based on documented degradation pathways of Pentachlorophenol. nih.gov

The degradation of the dichloroacetate portion would yield simpler organic acids and gases.

Table 2: Potential Degradation Intermediates of the Dichloroacetate Moiety

| Intermediate Compound |

|---|

| Glyoxylate |

| Acetate |

| Formate |

| Hydrogen (H₂) |

This table is based on the documented anaerobic fermentation of Dichloroacetate. nih.govnih.gov

Characterization of Microbial Consortia Involved in Biotransformation

The complete biotransformation of this compound would likely require a diverse microbial consortium, as different microorganisms specialize in the degradation of the parent compound's different moieties.

For the anaerobic reductive dechlorination of the pentachlorophenol component, several bacterial genera are known to be involved. Notably, species within the genus Desulfitobacterium have been widely studied for their ability to dechlorinate PCP. nih.gov For example, Desulfitobacterium frappieri strain PCP-1 can dechlorinate PCP to 3-chlorophenol. nih.gov Other important players in anaerobic dechlorination include bacteria from the genera Dehalobacter and Dehalococcoides . nih.gov Methanogenic consortia, which are complex communities of different interacting microorganisms, have also been shown to be effective in the complete degradation of PCP to methane and carbon dioxide. nih.gov

The anaerobic fermentation of the dichloroacetate component has been linked to a specific microbial culture designated RM, which includes "Candidatus Dichloromethanomonas elyunquensis" strain RM . nih.govnih.govosti.govosti.gov This bacterium is capable of utilizing DCA as its sole energy source under anoxic conditions. nih.gov

Therefore, a synergistic relationship within a microbial community would be essential for the complete breakdown of this compound. One group of organisms, likely possessing hydrolase enzymes, would initiate the degradation by cleaving the ester bond. Subsequently, specialized bacteria would carry out the reductive dechlorination of the resulting pentachlorophenol, while others would ferment the dichloroacetate.

Theoretical and Computational Chemistry Studies of Pentachlorophenyl Dichloroacetate

Quantum Chemical Investigations of Pentachlorophenyl Dichloroacetate (B87207)

Electronic Structure and Bonding Analysis

The electronic structure of pentachlorophenyl dichloroacetate is largely dictated by the interplay of the electron-withdrawing pentachlorophenyl ring and the dichloroacetate group. The five chlorine atoms on the phenyl ring create a significant inductive effect, withdrawing electron density from the aromatic system. This results in a highly electron-deficient phenyl ring.

A Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal strong σ* orbitals associated with the C-Cl bonds, indicating their susceptibility to nucleophilic attack. The ester linkage introduces a carbonyl group (C=O) and an ether-like oxygen, which are key features of its electronic landscape. The lone pairs on the oxygen atoms and the π-system of the carbonyl group are crucial for its reactivity.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

| HOMO-LUMO Gap | Relatively small | The presence of multiple chlorine atoms and the ester group can lead to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), suggesting higher reactivity. |

| Electron Density Distribution | High on oxygen atoms, low on the pentachlorophenyl ring | The electronegativity of oxygen atoms in the ester group and the electron-withdrawing nature of the chlorinated ring. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen, positive potential on the pentachlorophenyl ring | The distribution of electron density, indicating sites for electrophilic and nucleophilic attack. |

Reaction Mechanism Prediction and Transition State Characterization

Computational chemistry is instrumental in predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates. For this compound, a key reaction to consider is hydrolysis, which would involve the cleavage of the ester bond.

Theoretical studies on similar esters would suggest a mechanism involving the nucleophilic attack of a water molecule on the carbonyl carbon. DFT calculations could be employed to model the potential energy surface of this reaction, identifying the transition state and any intermediate species. The calculated activation energy for this process would provide a quantitative measure of the reaction's feasibility.

The high degree of chlorination on the phenyl ring is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the hydrolysis rate compared to non-chlorinated analogues.

Computational Spectroscopy (e.g., NMR, IR, UV-Vis Property Prediction)

Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of molecules.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹³C and ¹H NMR chemical shifts. For this compound, the ¹³C signals for the carbons in the pentachlorophenyl ring would be expected at shifts influenced by the strong deshielding effect of the chlorine atoms. The carbonyl carbon would also exhibit a characteristic downfield shift.

IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared spectrum. Key predicted absorptions would include the C=O stretching frequency of the ester group, C-Cl stretching vibrations from both the phenyl ring and the dichloroacetate moiety, and C-O stretching vibrations of the ester linkage. Theoretical studies on the related molecule pentachlorophenol (B1679276) have shown good agreement between calculated and experimental vibrational frequencies. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The presence of the aromatic chromophore suggests that this compound would absorb in the UV region.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Rationale |

| ¹³C NMR | Downfield shifts for aromatic carbons and carbonyl carbon | Electron-withdrawing effects of chlorine atoms and the electronegativity of the carbonyl oxygen. |

| IR | Strong C=O stretch, multiple C-Cl stretches | Characteristic functional groups present in the molecule. |

| UV-Vis | Absorption in the UV region | Presence of the pentachlorophenyl aromatic system. |

Molecular Dynamics Simulations for this compound Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics and Stability

The primary source of conformational flexibility in this compound is the rotation around the C-O single bond of the ester linkage. MD simulations could explore the potential energy landscape associated with this rotation, identifying the most stable conformers. The bulky and highly substituted pentachlorophenyl ring may impose steric constraints on the rotational freedom, favoring certain conformations.

The stability of different conformers would be determined by a combination of steric hindrance and electronic effects. The planarity of the pentachlorophenyl ring is expected to be maintained, while the dichloroacetate group will have more rotational freedom.

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with solvent molecules is crucial for predicting its behavior in solution. MD simulations coupled with appropriate force fields can model these interactions.

The solvation of this molecule in various solvents (e.g., water, organic solvents) can be studied to determine its solubility and partitioning behavior. The calculation of solvation free energy is a key aspect of these studies. nih.govconflex.net The pentachlorophenyl moiety, being nonpolar and hydrophobic, would favor interactions with nonpolar solvents, while the ester group provides a site for potential hydrogen bonding with protic solvents.

In a biological context, MD simulations could be used to model the interaction of this compound with biomacromolecules, such as proteins or lipid membranes. These simulations could reveal preferred binding sites and interaction energies, providing a molecular basis for its biological activity. The interactions would likely be a combination of hydrophobic interactions involving the pentachlorophenyl ring and potential hydrogen bonding or electrostatic interactions at the ester group.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemicals based on their molecular structure. mdpi.commdpi.com These models establish a mathematical relationship between the chemical structure and a specific endpoint, such as reactivity or environmental fate. nih.gov For this compound, QSAR/QSPR studies are valuable for estimating its potential effects and behavior without the need for extensive experimental testing.

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A group of compounds with known activities or properties, structurally related to this compound, is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the series. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to create a correlation between the calculated descriptors and the observed activity or property. nih.govresearchgate.net

Model Validation: The predictive ability of the model is assessed using statistical techniques to ensure its robustness and reliability. mdpi.com

QSAR and QSPR models offer a cost-effective and efficient means to screen new compounds and prioritize them for further experimental investigation. youtube.comnih.gov

Prediction of Chemical Reactivity Parameters

QSAR models can be developed to predict various chemical reactivity parameters of this compound. These parameters provide insights into the molecule's stability, and how it might interact with biological macromolecules. The reactivity of chloroacetic acids and their derivatives is a subject of interest in these predictive studies. wikipedia.org

Key chemical reactivity parameters that can be predicted using QSAR modeling include:

Electron Affinity and Ionization Potential: These parameters help in understanding the electron-accepting and donating capabilities of the molecule, which are crucial for its interaction with biological targets.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its solubility and ability to cross biological membranes.

A hypothetical QSAR model for predicting a reactivity parameter might take the following form:

Reactivity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant

Where 'a', 'b', and 'c' are coefficients determined from the regression analysis.

Table 1: Hypothetical Chemical Reactivity Parameters for this compound and Related Compounds Predicted by a QSAR Model

| Compound | Predicted Electron Affinity (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) |

| This compound | 3.5 | 5.8 | 2.1 |

| Pentachlorophenol | 3.1 | 6.2 | 1.9 |

| Dichloroacetic acid | 2.9 | 7.1 | 2.5 |

| 2,4,6-Trichlorophenyl dichloroacetate | 3.3 | 6.0 | 2.3 |

Note: The data in this table is for illustrative purposes only and is not based on experimental results.

Modeling of Environmental Fate Descriptors

QSPR models are particularly useful for predicting the environmental fate of chemicals like this compound. cdc.gov These models can estimate how the compound will behave in different environmental compartments such as water, soil, and air. For a related compound, pentachlorophenol, its environmental fate is known to be influenced by factors like pH. cdc.govnih.gov

Important environmental fate descriptors that can be modeled using QSPR include:

Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the lipophilicity of a compound and its potential to bioaccumulate in organisms.

Water Solubility: Predicting how well the compound dissolves in water is crucial for understanding its transport in aquatic environments.

Soil Adsorption Coefficient (Koc): This descriptor helps in assessing the tendency of the compound to bind to soil particles, which affects its mobility and bioavailability in the terrestrial environment.

Biotransformation Half-life: QSPR models can estimate the time it takes for a compound to be degraded by microorganisms in the environment.

The physical and chemical properties of pentachlorophenol are well-studied and can be used to predict its environmental distribution. cdc.gov Similar approaches can be applied to its derivatives like this compound.

Table 2: Hypothetical Environmental Fate Descriptors for this compound and Related Compounds Predicted by a QSPR Model

| Compound | Predicted Log Kow | Predicted Water Solubility (mg/L) | Predicted Soil Adsorption Coefficient (Koc) |

| This compound | 5.2 | 5 | 15000 |

| Pentachlorophenol | 5.1 | 14 | 12000 |

| Dichloroacetic acid | 0.9 | 10000 | 50 |

| 2,4,6-Trichlorophenyl dichloroacetate | 4.8 | 10 | 10000 |

Note: The data in this table is for illustrative purposes only and is not based on experimental results.

Applications in Advanced Organic Synthesis and Materials Science

Pentachlorophenyl Dichloroacetate (B87207) as a Reagent in Complex Organic Synthesis

The structure of Pentachlorophenyl Dichloroacetate suggests its utility as a reactive intermediate in the construction of complex organic molecules. The pentachlorophenyl group acts as a good leaving group, facilitating the transfer of the dichloroacetyl moiety to other molecules.

Utility in Peptide Synthesis and Related Condensation Reactions

Pentachlorophenyl esters, in general, are recognized as "active esters" in peptide synthesis. sci-hub.secapes.gov.br These reagents facilitate the formation of amide bonds between amino acids by activating the carboxylic acid group of one amino acid for coupling with the amino group of another. While less reactive than their pentafluorophenyl counterparts, pentachlorophenyl esters offer a balance of reactivity and stability. capes.gov.br

In the context of peptide synthesis, this compound could theoretically be employed as a coupling reagent. The reaction would involve the nucleophilic attack of an amino acid's amino group on the carbonyl carbon of the dichloroacetate, leading to the formation of a new peptide bond and the release of pentachlorophenol (B1679276).

Table 1: Comparison of Activating Groups in Peptide Synthesis

| Activating Group | Relative Reactivity | Key Characteristics |

|---|---|---|

| Pentafluorophenyl (PFP) | High | Very reactive, commonly used in solid-phase peptide synthesis. |

| Pentachlorophenyl (PCP) | Moderate | Offers a balance of stability and reactivity. capes.gov.br |

This table provides a general comparison of the reactivity of different phenyl esters used in peptide synthesis.

Investigations into the stereospecificity of peptide active phenyl ester formation have shown that the acidity of the phenol (B47542) component influences the optical purity of the resulting ester. capes.gov.br Given that pentachlorophenol is a highly acidic phenol, its esters are expected to be effective in minimizing racemization during peptide coupling. capes.gov.br

Derivatization for Bioconjugation and Functionalization

The dichloroacetate moiety of this compound presents opportunities for derivatization, enabling its use in bioconjugation and the functionalization of biomolecules. Dichloroacetic acid (DCA) and its derivatives have been explored for their therapeutic potential, and creating conjugates with other molecules is a strategy to enhance their delivery and efficacy. umsystem.eduuran.uanih.govnih.govnih.govpharmj.org.ua

The synthesis of covalent conjugates of dichloroacetic acid with polyfunctional compounds has been reported, highlighting the feasibility of attaching the dichloroacetyl group to various molecular scaffolds. researchgate.net this compound could serve as a reagent in this context, allowing for the introduction of the dichloroacetyl group onto proteins, peptides, or other biomolecules containing nucleophilic functional groups such as amines or thiols. This could be relevant for developing prodrugs or for tagging molecules for analytical purposes. umsystem.edu

Exploration of this compound in Novel Material Design

The unique chemical properties of this compound also suggest its potential as a building block in the design of new materials with specific functionalities.

Precursor for Polymer Synthesis

Dichloroacetic acid has been shown to act as a structure-directing agent in the synthesis of polymers like polyaniline. This indicates that the dichloroacetate group can influence the morphology and properties of the resulting polymer. Therefore, this compound could be explored as a functional monomer or a precursor for the synthesis of novel polymers.

The incorporation of the dichloroacetyl group into a polymer backbone could impart specific properties, such as altered solubility, thermal stability, or the ability to further functionalize the polymer through reactions of the chlorine atoms. The design of functional monomers is a key area in polymer chemistry for creating materials with tailored properties. rsc.org

Integration into Functional Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The pentachlorophenyl group within this compound is a large, aromatic system that can participate in pi-stacking interactions, a key driving force in the formation of supramolecular assemblies.

While direct research on the role of this compound in this area is not available, the broader field of supramolecular chemistry often utilizes molecules with specific shapes and electronic properties to build complex architectures. researchgate.net The rigid structure and electron-deficient nature of the pentachlorophenyl ring could make it a useful component in the design of new host-guest systems, molecular sensors, or self-assembling materials.

Future Research Directions and Interdisciplinary Challenges for Pentachlorophenyl Dichloroacetate

Integrated Experimental and Computational Approaches for Mechanistic Discovery

A comprehensive understanding of the mechanisms of action of Pentachlorophenyl dichloroacetate (B87207) at a molecular level necessitates a synergistic approach that combines experimental and computational methods. Such an integrated strategy can elucidate the compound's behavior in biological and environmental systems, paving the way for predicting its effects and potential applications.

Experimental studies would form the foundation of mechanistic discovery. Initial investigations would likely involve determining the physicochemical properties of Pentachlorophenyl dichloroacetate, such as its solubility, lipophilicity, and stability. Subsequently, in vitro assays using relevant cell lines or microbial cultures could provide insights into its biological activity, cytotoxicity, and potential for biotransformation.

Computational modeling, in parallel, would offer a powerful tool to rationalize and guide experimental work. Quantum mechanical calculations could be employed to understand the electronic structure of the molecule, predicting its reactivity and potential sites for metabolic attack. Molecular docking simulations could then be used to explore its interactions with various biological macromolecules, such as enzymes and receptors, to hypothesize potential mechanisms of action.

A key challenge in this integrated approach is the iterative feedback loop between computational predictions and experimental validation. Discrepancies between predicted and observed activities would require refinement of the computational models, leading to a more accurate understanding of the compound's behavior.

Table 1: Hypothetical Integrated Mechanistic Study of this compound

| Research Question | Experimental Approach | Computational Approach | Potential Finding |

| What are the primary metabolic pathways? | Incubation with liver microsomes and analysis of metabolites by LC-MS/MS. | Density Functional Theory (DFT) calculations to predict sites of metabolism. | Identification of hydroxylation of the phenyl ring and hydrolysis of the ester bond as primary metabolic routes. |

| What are the potential molecular targets? | High-throughput screening against a panel of enzymes and receptors. | Molecular docking and molecular dynamics simulations against homologous protein structures. | Prediction of inhibitory activity against specific glutathione (B108866) S-transferases. |

| What is the mechanism of observed cytotoxicity? | Gene expression analysis (transcriptomics) of treated cells. | Quantitative Structure-Activity Relationship (QSAR) modeling based on a series of analogues. | Correlation of cytotoxicity with the depletion of cellular glutathione. |

Development of High-Throughput Screening for Biotransformation Capabilities

The biotransformation of this compound is a critical area of research, as it determines the compound's persistence, potential for bioaccumulation, and the formation of potentially more or less toxic metabolites. High-throughput screening (HTS) methodologies offer a rapid and efficient way to assess the biotransformation capabilities of a wide range of microorganisms and enzymatic systems.

Developing an HTS assay for this compound biotransformation would likely involve the use of microplate-based culture systems with diverse microbial isolates from various environmental niches, such as soil and sediment. The disappearance of the parent compound or the appearance of a specific metabolite could be monitored using colorimetric or fluorometric methods, allowing for the rapid identification of organisms with the desired metabolic capabilities.

A significant challenge in developing such an assay is the selection of a suitable detection method. If the parent compound and its metabolites are not amenable to direct optical measurement, the development of a coupled enzymatic assay or the use of sophisticated analytical techniques such as high-throughput mass spectrometry would be necessary.

Table 2: Hypothetical High-Throughput Screening for this compound Biotransformation

| Screening Parameter | Methodology | Positive Hit Criteria | Potential Outcome |

| Primary Screen | 96-well microplate cultures of diverse bacterial and fungal isolates. | >50% degradation of this compound after 48 hours. | Identification of 20 microbial strains capable of degrading the compound. |

| Secondary Screen | LC-MS analysis of culture supernatants from positive hits. | Identification of specific degradation products. | Characterization of two distinct metabolic pathways: hydrolytic and oxidative. |

| Enzyme Class Identification | Assays with specific enzyme inhibitors (e.g., for cytochrome P450s, esterases). | Loss of degradation activity in the presence of a specific inhibitor. | Implication of esterases and monooxygenases in the biotransformation process. |

Advancement of In Situ Analytical Techniques for Environmental Monitoring

Given the presence of a pentachlorophenyl group, a structure common to persistent organic pollutants, the environmental fate and transport of this compound would be a key area of concern. The development of advanced in situ analytical techniques is crucial for real-time monitoring of this compound in various environmental matrices such as water and soil.

Current environmental monitoring typically relies on discrete sampling followed by laboratory analysis, which can be time-consuming and may not capture the dynamic nature of contaminant plumes. In situ sensors, on the other hand, can provide continuous data, enabling a more accurate assessment of environmental exposure and the effectiveness of remediation strategies.

Potential in situ techniques for this compound could include the development of electrochemical sensors or fiber-optic chemical sensors. These sensors would ideally be coated with a selective recognition element, such as a molecularly imprinted polymer or a specific antibody, that can bind to the target compound and generate a measurable signal.

The primary challenge in this area is achieving the required sensitivity and selectivity for in situ measurements, where the target analyte may be present at very low concentrations in a complex matrix. Overcoming matrix effects and ensuring the long-term stability of the sensor in harsh environmental conditions are also significant hurdles.

Rational Design of this compound Analogues for Specific Applications

The rational design of analogues of this compound could lead to the development of new molecules with tailored properties for specific applications. This could involve modifying the substitution pattern on the phenyl ring or altering the ester group to fine-tune the compound's biological activity, selectivity, and physicochemical properties.

For instance, if this compound were found to have interesting biocidal properties, analogues could be designed to enhance its efficacy against specific target organisms while minimizing its impact on non-target species. This could be achieved by systematically varying the number and position of chlorine atoms on the phenyl ring or by introducing different functional groups to the acetate (B1210297) moiety.

Computational chemistry would play a pivotal role in the rational design process. Quantitative Structure-Activity Relationship (QSAR) models could be developed based on an initial set of analogues to predict the activity of new, untested compounds. This in silico screening would allow for the prioritization of synthetic efforts towards the most promising candidates.

A significant interdisciplinary challenge in this area is the seamless integration of computational design, chemical synthesis, and biological testing. Effective communication and collaboration between computational chemists, synthetic organic chemists, and biologists are essential for the successful development of new analogues with desired properties.

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing Pentachlorophenyl dichloroacetate (PCP-DCA) in laboratory settings?

- Answer: Synthesis typically involves esterification reactions between dichloroacetic acid and pentachlorophenol under anhydrous conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC/MS) for purity analysis, and high-performance liquid chromatography (HPLC) with UV detection for quantifying residues. Analytical protocols should account for its chlorinated structure, which may require derivatization for enhanced detection sensitivity .

Q. How can researchers design experiments to evaluate the acute toxicity of PCP-DCA in mammalian models?